(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate
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Overview
Description
(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and halogenated or nitrated furan compounds .
Scientific Research Applications
(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in antimicrobial or antifungal effects by disrupting cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with a carboxyl group.
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
5-Hydroxymethylfurfural (HMF): A furan derivative with a hydroxymethyl group, used in the production of bio-based chemicals.
Uniqueness
(E)-Ethyl 4-(furan-2-YL)-4-oxobut-2-enoate is unique due to its specific structure, which combines a furan ring with an ester and a carbonyl group.
Properties
Molecular Formula |
C10H10O4 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl (E)-4-(furan-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
AYGGXIICBGOISY-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=CO1 |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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